molecular formula C6H7F2IN2O B2887041 [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol CAS No. 2101200-02-4

[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol

Cat. No.: B2887041
CAS No.: 2101200-02-4
M. Wt: 288.036
InChI Key: RPFYDSIYAYIMHP-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol: is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol typically involves the introduction of the difluoroethyl group and the iodine atom onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylation reagents. The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the iodine can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the iodine atom.

Major Products:

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used to study the effects of difluoroethyl and iodine substituents on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design new drugs with improved pharmacokinetic properties. The difluoroethyl group is known to enhance metabolic stability and bioavailability.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can modulate the compound’s lipophilicity and binding affinity, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

  • [1-(2,2-Difluoroethyl)-4-chloro-1H-pyrazol-3-yl]methanol
  • [1-(2,2-Difluoroethyl)-4-bromo-1H-pyrazol-3-yl]methanol
  • [1-(2,2-Difluoroethyl)-4-fluoro-1H-pyrazol-3-yl]methanol

Comparison: Compared to its analogs with different halogen substituents (chlorine, bromine, fluorine), [1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol exhibits unique reactivity due to the larger atomic radius and higher polarizability of iodine. This can lead to different reaction outcomes and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

[1-(2,2-difluoroethyl)-4-iodopyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2IN2O/c7-6(8)2-11-1-4(9)5(3-12)10-11/h1,6,12H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYDSIYAYIMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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